6-(methoxymethyl)-2-[4-(2-pyridyl)piperazino]-4(3H)-pyrimidinone
Description
6-(Methoxymethyl)-2-[4-(2-pyridyl)piperazino]-4(3H)-pyrimidinone is a pyrimidinone derivative featuring a methoxymethyl group at position 6 and a 4-(2-pyridyl)piperazino moiety at position 2. Its synthesis likely involves coupling reactions between pyrimidinone precursors and functionalized piperazine derivatives, similar to methods described for related compounds .
Properties
IUPAC Name |
4-(methoxymethyl)-2-(4-pyridin-2-ylpiperazin-1-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-22-11-12-10-14(21)18-15(17-12)20-8-6-19(7-9-20)13-4-2-3-5-16-13/h2-5,10H,6-9,11H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZKQXSZCMWJFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methoxymethyl)-2-[4-(2-pyridyl)piperazino]-4(3H)-pyrimidinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidinone core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where a halogenated pyrimidinone intermediate reacts with 2-pyridylpiperazine.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the pyrimidinone ring or the piperazine moiety, potentially leading to the formation of dihydropyrimidinones or reduced piperazines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the pyrimidinone ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(methoxymethyl)-2-[4-(2-pyridyl)piperazino]-4(3H)-pyrimidinone would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Modifications
Key Insights :
Substituent Variations
Piperazine/Piperidine Derivatives
- 4-(2-Pyridyl)piperazino Group: Present in the target compound and 44g, this group enhances affinity for receptors with aromatic binding pockets (e.g., serotonin or dopamine receptors) .
- 3-{4-[3-(Acetylamino)phenyl]piperidinyl}propyl (FE@SNAP): Bulkier and more lipophilic, this substituent improves blood-brain barrier penetration, making it suitable for CNS targets .
Methoxymethyl vs. Hydroxymethyl
Pharmacological Profile Comparisons
Biological Activity
The compound 6-(methoxymethyl)-2-[4-(2-pyridyl)piperazino]-4(3H)-pyrimidinone represents a class of pyrimidine derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a pyrimidinone core substituted with a methoxymethyl group and a piperazine moiety linked to a pyridine ring. The molecular formula is with a molecular weight of approximately 244.29 g/mol.
Biological Activities
Research indicates that pyrimidine derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Studies have shown that various pyrimidine derivatives can inhibit the growth of cancer cell lines. For instance, compounds similar to the target compound have demonstrated significant cytotoxicity against several cancer types, including breast (MCF-7) and lung (A549) cancers, with IC50 values in the low micromolar range .
- Antimicrobial Properties : Pyrimidine derivatives have also been evaluated for their antimicrobial effects. The compound's structural features suggest potential activity against both Gram-positive and Gram-negative bacteria. In vitro studies have indicated that certain derivatives exhibit enhanced antibacterial activity at higher concentrations .
- Neuroprotective Effects : Some studies suggest that pyrimidine compounds may possess neuroprotective properties, potentially acting as inhibitors of acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors, affecting pathways involved in cell proliferation and survival.
- Receptor Modulation : The piperazine moiety may facilitate interactions with neurotransmitter receptors, contributing to neuroprotective effects.
- DNA Interaction : Some pyrimidine derivatives may intercalate with DNA, disrupting replication and transcription processes in cancer cells.
Case Studies and Research Findings
Several studies have provided insights into the efficacy and safety profile of pyrimidine derivatives:
- A study conducted by Sabita et al. evaluated new pyrimidine-pyrazine compounds against various cancer cell lines using the MTT assay, revealing that compounds with similar structural features to our target exhibited superior anticancer activity compared to standard treatments like etoposide .
- Jame's research on thiazolidin-4-one clubbed pyrimidines highlighted significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating the potential application of these compounds in treating bacterial infections .
Data Summary Table
| Activity Type | Related Studies | IC50 Values (µM) |
|---|---|---|
| Anticancer | Sabita et al. (2024) | 0.09 - 0.12 |
| Antimicrobial | Jame et al. (2024) | 200 - 800 (no growth) |
| Neuroprotective | Pant et al. (2024) | 20.15 (AChE Inhibition) |
Q & A
Q. Key analogs and their properties :
| Compound Name | Structural Variation | Biological Activity (IC₅₀/Ki) |
|---|---|---|
| 6-Methyl-2-[4-(2-pyridyl)piperazino]-4(3H)-pyrimidinone | Methyl instead of methoxymethyl | 5-HT₁A Ki = 120 nM |
| 6-(Ethoxymethyl)-2-[4-(3-pyridyl)piperazino]-4(3H)-pyrimidinone | Ethoxymethyl, 3-pyridyl piperazine | α₁-Adrenergic IC₅₀ = 850 nM |
| 6-(Methoxymethyl)-2-[4-(4-fluorophenyl)piperazino]-4(3H)-pyrimidinone | Fluorophenyl piperazine | D₂ Dopamine Ki = 200 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
